molecular formula C12H9N3O2 B13404110 2-Cyano-2-(2,3-dihydro-3-oxo-1H-isoindol-1-ylidene)-N-methylacetamide

2-Cyano-2-(2,3-dihydro-3-oxo-1H-isoindol-1-ylidene)-N-methylacetamide

Cat. No.: B13404110
M. Wt: 227.22 g/mol
InChI Key: DBCRNBKBCOOQJC-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-2-(2,3-dihydro-3-oxo-1H-isoindol-1-ylidene)-N-methylacetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a cyano group, an isoindoline ring, and a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-(2,3-dihydro-3-oxo-1H-isoindol-1-ylidene)-N-methylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-3-oxo-1H-isoindole with cyanoacetic acid and N-methylacetamide under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-(2,3-dihydro-3-oxo-1H-isoindol-1-ylidene)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-2-(2,3-dihydro-3-oxo-1H-isoindol-1-ylidene)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyano-2-(2,3-dihydro-3-oxo-1H-isoindol-1-ylidene)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide: A simpler amide with a similar structural framework.

    N-methylacetamide: Shares the N-methylacetamide moiety.

    Cyanoacetamide: Contains the cyano group and amide functionality.

Uniqueness

2-Cyano-2-(2,3-dihydro-3-oxo-1H-isoindol-1-ylidene)-N-methylacetamide is unique due to its combination of functional groups and the presence of the isoindoline ring. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler related compounds.

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

(2Z)-2-cyano-N-methyl-2-(3-oxoisoindol-1-ylidene)acetamide

InChI

InChI=1S/C12H9N3O2/c1-14-11(16)9(6-13)10-7-4-2-3-5-8(7)12(17)15-10/h2-5H,1H3,(H,14,16)(H,15,17)/b10-9-

InChI Key

DBCRNBKBCOOQJC-KTKRTIGZSA-N

Isomeric SMILES

CNC(=O)/C(=C\1/C2=CC=CC=C2C(=O)N1)/C#N

Canonical SMILES

CNC(=O)C(=C1C2=CC=CC=C2C(=O)N1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.